molecular formula C12H14N2OS B12728860 2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine CAS No. 141034-20-0

2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine

Cat. No.: B12728860
CAS No.: 141034-20-0
M. Wt: 234.32 g/mol
InChI Key: PABJPHGVZOYYFP-UHFFFAOYSA-N
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Description

2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine is a heterocyclic compound featuring a thiazolidine ring fused with an indane moiety. This compound is of interest due to its potential biological activities and applications in various fields of science, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine typically involves the reaction of 2-hydroxyindan-1-one with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine nitrogen or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of 2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine involves its interaction with biological targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones: Known for their antifungal activity.

    Thiazolidine-2-thione: Exhibits antimicrobial properties.

    2-Imino-1,3-dithiolane derivatives: Known for their biological activities.

Uniqueness

2-Imino-3-(2-hydroxyindan-1-yl)thiazolidine is unique due to the presence of the indane moiety, which can impart specific biological activities and enhance its interaction with biological targets. This structural feature distinguishes it from other thiazolidine derivatives and contributes to its potential as a versatile compound in various applications.

Properties

CAS No.

141034-20-0

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-(2-imino-1,3-thiazolidin-3-yl)-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C12H14N2OS/c13-12-14(5-6-16-12)11-9-4-2-1-3-8(9)7-10(11)15/h1-4,10-11,13,15H,5-7H2

InChI Key

PABJPHGVZOYYFP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N)N1C2C(CC3=CC=CC=C23)O

Origin of Product

United States

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